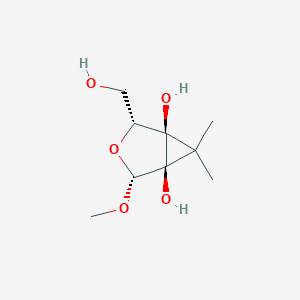
Lactobionic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactobionic acid, sodium salt, is a derivative of lactobionic acid, which is a sugar acid formed from gluconic acid and galactose. Lactobionic acid is a disaccharide that can be formed by the oxidation of lactose. The sodium salt form of lactobionic acid is known for its high solubility in water and is used in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactobionic acid can be synthesized through the oxidation of lactose. This process can be carried out using chemical, electrochemical, or biological oxidation methods. Chemical oxidation typically involves the use of high-cost metal catalysts and can generate undesirable side-reaction products . Biological production, on the other hand, is more eco-friendly and involves the use of microorganisms such as Pseudomonas taetrolens .
Industrial Production Methods
In industrial settings, lactobionic acid is often produced through fermentation processes. For example, Pseudomonas taetrolens can be used to ferment lactose under controlled pH and temperature conditions to produce lactobionic acid. The fermentation broth is then subjected to ethanol precipitation and ion-exchange chromatography to recover pure lactobionic acid . The sodium salt form is obtained by neutralizing lactobionic acid with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Lactobionic acid, sodium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of lactose to form lactobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce lactobionic acid to its corresponding alcohol.
Substitution: Lactobionic acid can form salts with various mineral cations, including calcium, potassium, and zinc.
Major Products
The major products formed from these reactions include lactobionic acid itself, its various salts (e.g., calcium lactobionate, potassium lactobionate), and reduced forms of lactobionic acid.
Scientific Research Applications
Lactobionic acid, sodium salt, has a wide range of applications in scientific research and industry:
Mechanism of Action
Lactobionic acid exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell wall and membrane of bacteria, leading to cell death.
Chelating Properties: Binds to metal ions, preventing oxidative damage and stabilizing formulations.
Moisturizing Effect: Its polyhydroxy structure allows it to attract and retain moisture, making it an effective moisturizing agent.
Comparison with Similar Compounds
Lactobionic acid, sodium salt, can be compared with other similar compounds such as:
Gluconic Acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.
Galactonic Acid: Derived from galactose, used in similar applications as lactobionic acid.
Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and in organ preservation solutions.
This compound, stands out due to its high solubility in water and its multifunctional properties, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H21NaO12 |
|---|---|
Molecular Weight |
380.28 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.Na/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1 |
InChI Key |
AQKFVNLHZYOMKQ-UHFFFAOYSA-M |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)

![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)





![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)

![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)


